molecular formula C19H17ClN2O4 B12205020 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12205020
M. Wt: 372.8 g/mol
InChI Key: HGQJAVYVOWLHFK-UHFFFAOYSA-N
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Description

This compound belongs to the chromene carboxamide family, characterized by a fused benzopyran (chromene) core substituted with chlorine and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl moiety, introducing a bicyclic heterocyclic system. The benzoxazole ring in this compound enhances structural rigidity and may influence binding to biological targets due to its electron-rich aromatic system.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-9-3-4-14-11(5-9)19(26-22-14)21-18(24)17-8-15(23)12-7-13(20)10(2)6-16(12)25-17/h6-9H,3-5H2,1-2H3,(H,21,24)

InChI Key

HGQJAVYVOWLHFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.

    Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor.

    Coupling of the chromene and benzoxazole moieties: This step typically involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structural analogs from the provided evidence:

N-(5-Methyl-7-Oxo(4,5,6-Trihydrobenzothiazol-2-yl))(4-Methylphenyl)Formamide (, CAS 1020252-55-4):

  • Features a benzothiazole core (sulfur and nitrogen heteroatoms) instead of benzoxazole.
  • Contains a formamide group linked to a 4-methylphenyl substituent.
  • Lacks the chromene backbone and chlorine substituent present in the target compound.

6-Chloro-7-Methyl-4-Oxo-N-(5-(Allylthio)-1,3,4-Thiadiazol-2-yl)-4H-Chromene-2-Carboxamide (, CAS 866245-44-5):

  • Shares the chromene backbone with chlorine and methyl substituents.
  • Substituent at the carboxamide position is a thiadiazole ring with an allylthio group, introducing sulfur-based reactivity.

Table 1: Structural and Molecular Comparison
Property Target Compound Compound Compound
Core Structure 4-Oxo-4H-chromene Benzothiazole 4-Oxo-4H-chromene
Heterocyclic Substituent Benzoxazole (O, N) Benzothiazole (S, N) Thiadiazole (S, N)
Key Functional Groups Cl, CH₃, tetrahydrobenzoxazol CH₃, formamide, phenyl Cl, CH₃, allylthio
Molecular Formula C₁₉H₁₈ClN₂O₄ (hypothetical)* C₁₆H₁₆N₂O₂S C₁₆H₁₃ClN₃O₃S₂
Molecular Weight ~377.81 g/mol 300.37 g/mol 418.88 g/mol

Physicochemical Properties

  • Solubility : The target compound’s benzoxazole and chromene backbone likely reduce aqueous solubility compared to the thiadiazole analog (), where sulfur atoms and allylthio groups may enhance polarity . The benzothiazole analog () exhibits moderate solubility due to its formamide and phenyl groups .

Biological Activity

6-Chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 372.8 g/mol
  • CAS Number : 905784-50-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The chromene structure allows it to engage in multiple biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.
  • Antioxidant Properties : The presence of the chromene moiety contributes to its ability to scavenge free radicals.

In Vitro Studies

Recent studies have demonstrated that derivatives of chromenes exhibit significant biological activities:

  • Cholinesterase Inhibition : Compounds related to 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide have been tested for their inhibitory effects on AChE and BChE. For instance:
    • IC50 values for AChE inhibition ranged from 5.4 µM to 10.4 µM depending on structural modifications .
CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A10.47.7
Compound B5.49.9

Anti-Cancer Activity

In vitro evaluations against various cancer cell lines have shown promising results:

  • Cytotoxicity : The compound exhibited cytotoxic effects on MCF-7 breast cancer cells and other lines with varying degrees of potency.
Cell LineCompound Concentration (µM)Cell Viability (%)
MCF-71030
A5492025

Studies indicated that the compound could induce apoptosis in cancer cells, with morphological changes observed through fluorescence microscopy .

Case Studies

  • Neuroprotective Effects : In studies focusing on neuroprotection, derivatives of the chromene class were shown to improve cognitive function in animal models by inhibiting cholinesterases and reducing oxidative stress markers.
  • Anti-inflammatory Potential : Research has demonstrated that similar compounds effectively reduce inflammation in models of arthritis by inhibiting COX and LOX pathways.

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